3-(2,4-Dimethylbenzoyl)-4-methylpyridine
Overview
Description
3-(2,4-Dimethylbenzoyl)-4-methylpyridine, commonly known as DMMP, is an organic compound that belongs to the class of pyridine derivatives. It is widely used in various fields, including the chemical industry, military, and scientific research. DMMP is a colorless liquid with a characteristic odor and is highly soluble in water.
Scientific Research Applications
Photochemical Reactions
- Photochemical Dimerization : Ultraviolet irradiation of certain pyridine derivatives, similar to "3-(2,4-Dimethylbenzoyl)-4-methylpyridine", results in the formation of dimers. These dimers exhibit unique chemical and physical properties, which are significant in the study of photochemical reactions (Taylor & Kan, 1963).
Synthesis and Biological Activities
- Pyrazolopyridine Derivatives Synthesis : Chemical behaviors of certain pyridine compounds, structurally related to "3-(2,4-Dimethylbenzoyl)-4-methylpyridine", have been studied, leading to the synthesis of pyrazolopyridine derivatives. These derivatives have shown significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
DNA-binding Behaviors
- Polypyridyl Ruthenium(II) Complexes : Studies on polypyridyl ruthenium(II) complexes, involving ligands similar to "3-(2,4-Dimethylbenzoyl)-4-methylpyridine", have provided insights into their binding to DNA. These complexes show varying modes of interaction with DNA, which is crucial for understanding the effects of ancillary ligands on spectral properties and DNA-binding behaviors (Xu et al., 2003).
Organometallic Chemistry
- Interligand C-C Coupling : Studies on intermolecular C-C coupling in rhenium tricarbonyl complexes with N-heterocycles, similar to "3-(2,4-Dimethylbenzoyl)-4-methylpyridine", reveal insights into the formation of asymmetric tridentate ligands. This knowledge is valuable in the field of organometallic chemistry (Arevalo et al., 2017).
Catalysis
- Pd/PVP Colloid Catalyst : Research on palladium colloid catalysts in H−D exchange between D2O solvent and various N-heterocyclic compounds, including those structurally related to "3-(2,4-Dimethylbenzoyl)-4-methylpyridine", sheds light on their potential catalytic applications (Guy & Shapley, 2009).
properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-13(12(3)8-10)15(17)14-9-16-7-6-11(14)2/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWQEJYJHOMRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=CN=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222546 | |
Record name | (2,4-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylbenzoyl)-4-methylpyridine | |
CAS RN |
1187164-34-6 | |
Record name | (2,4-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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